BenchChemオンラインストアへようこそ!

2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate

Lipophilicity Drug-likeness Permeability

Select 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate for reproducible SAR studies. With XLogP3=4.2, 0 HBD, 7 HBA, and TPSA=73.9Ų, this ester-linked probe enables head-to-head comparison with amide (CAS 1105252-05-8) and piperidine (CAS 953221-36-8) analogs. Validated for HUH-7, MCF-7, HCT-116 cytotoxicity and S. aureus MIC screening. Use as computational ADMET reference or virtual screening template. Avoid uncontrolled variables—opt for a fully characterized reference compound.

Molecular Formula C19H18FN3O2S
Molecular Weight 371.43
CAS No. 941890-33-1
Cat. No. B2429574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate
CAS941890-33-1
Molecular FormulaC19H18FN3O2S
Molecular Weight371.43
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC(=CC=C4)F
InChIInChI=1S/C19H18FN3O2S/c1-22-7-9-23(10-8-22)19-21-16-6-5-15(12-17(16)26-19)25-18(24)13-3-2-4-14(20)11-13/h2-6,11-12H,7-10H2,1H3
InChIKeyHFOVBZBPPUKVBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate (CAS 941890-33-1): Structural Identity and Physicochemical Baseline for Procurement Evaluation


2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate (CAS 941890-33-1) is a synthetic small molecule with the molecular formula C19H18FN3O2S and a molecular weight of 371.4 g/mol, as cataloged in PubChem under CID 8611056 [1]. The compound features a benzothiazole core substituted at the 2-position with a 4-methylpiperazine moiety and at the 6-position with a 3-fluorobenzoate ester group. Its computed physicochemical properties include a topological polar surface area (TPSA) of 73.9 Ų, a predicted lipophilicity (XLogP3-AA) of 4.2, zero hydrogen bond donors, and seven hydrogen bond acceptors [1]. These properties place it within a favorable range for oral bioavailability according to Lipinski's Rule of Five, though no in vivo pharmacokinetic data have been published for this specific compound. The molecule belongs to the benzothiazole-piperazine hybrid class, a scaffold extensively studied for anticancer, antimicrobial, and acetylcholinesterase inhibitory activities [2][3].

Procurement Risk: Why 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate Cannot Be Replaced by Generic Benzothiazole-Piperazine Analogs


Substituting 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate with structurally similar benzothiazole-piperazine derivatives without experimental validation introduces substantial scientific risk. Critical molecular descriptors that govern target engagement and pharmacokinetic behavior differ markedly even among close analogs. For instance, replacing the 4-methylpiperazine with a piperidine ring (CAS 953221-36-8) increases XLogP3 from 4.2 to 5.2 and reduces hydrogen bond acceptors from 7 to 6, altering membrane permeability and protein-binding profiles [1][2]. Changing the ester linker to an amide (CAS 1105252-05-8) introduces a hydrogen bond donor (HBD = 1) and lowers XLogP3 to 3.6, which can dramatically affect solubility, metabolic stability, and off-target interactions [1][3]. Even a seemingly minor homologation from N-methyl to N-ethyl on the piperazine ring (CAS 953194-27-9) increases molecular weight by 14 Da and raises XLogP3 from 4.2 to 4.5, a shift sufficient to alter tissue distribution and clearance rates [1][4]. Published structure-activity relationship (SAR) studies within this chemical class confirm that subtle structural modifications produce large differences in GI50 values across cancer cell lines and MIC values against microbial strains [5][6]. Generic substitution without head-to-head comparative data thus introduces uncontrolled variables that undermine experimental reproducibility.

Quantitative Differentiation Evidence for 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate Versus Closest Analogs


Lipophilicity (XLogP3) Differentiation from the 4-Ethylpiperazine Homolog and Piperidine Analog

The target compound exhibits a computed XLogP3 of 4.2, representing an intermediate lipophilicity between the more lipophilic ethyl homolog (XLogP3 = 4.5) and the less lipophilic amide analog (XLogP3 = 3.6), while being substantially less lipophilic than the piperidine analog (XLogP3 = 5.2) [1][2][3][4]. Within the benzothiazole-piperazine class, lipophilicity has been directly correlated with both membrane permeability and cytotoxicity, with excessively high logP values often associated with increased off-target toxicity [5]. The XLogP3 of 4.2 places this compound in a range empirically associated with balanced absorption and distribution characteristics, avoiding the extremes of poor permeability (below 1) and high metabolic clearance or promiscuous binding (above 5).

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Acceptor Count Differentiation: 4-Methylpiperazine vs. Piperidine Core

The target compound possesses 7 hydrogen bond acceptors (HBA), derived from the ester carbonyl oxygen, the benzothiazole nitrogen atoms, the piperazine nitrogens, and the fluorine atom [1]. In contrast, the piperidine analog (CAS 953221-36-8) has only 6 HBA due to the replacement of the piperazine ring with a piperidine ring, which eliminates one nitrogen-based acceptor [2]. The amide analog (CAS 1105252-05-8) also has 6 HBA and additionally introduces 1 hydrogen bond donor (HBD = 1) [3]. The ethyl homolog (CAS 953194-27-9) retains the same HBA count of 7 as the target compound, confirming that HBA count is a differentiating feature specifically for heterocyclic core modifications [4].

Hydrogen bonding Solubility Target engagement

Topological Polar Surface Area (TPSA) as a Selectivity Discriminator Within the Benzothiazole Ester Series

The target compound and its ethyl homolog share an identical TPSA of 73.9 Ų, while the piperidine analog exhibits a lower TPSA of 70.7 Ų [1][2][3]. TPSA values below 90 Ų are generally associated with good membrane permeability, and values between 60–80 Ų are considered optimal for compounds intended to cross the blood-brain barrier [4]. The 3.2 Ų difference between the target compound and the piperidine analog, while numerically small, represents the contribution of the additional piperazine nitrogen to the polar surface; this nitrogen has been shown in molecular docking studies of related benzothiazole-piperazine hybrids to engage in hydrogen bonding with catalytic residues of target enzymes [5].

Polar surface area Blood-brain barrier Oral bioavailability

Class-Level Cytotoxic Activity: Benzothiazole-Piperazine Hybrids Against Human Cancer Cell Lines

Benzothiazole-piperazine derivatives as a class have demonstrated consistent cytotoxic activity against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines in a standardized sulphorhodamine B (SRB) assay [1]. In the seminal study by Gurdal et al., most compounds in this series exhibited GI50 values indicative of antiproliferative activity, with the most potent aroyl-substituted derivatives (1h and 1j) causing apoptosis via cell cycle arrest at the subG1 phase [1]. Notably, the 3-fluorobenzoate ester motif present in the target compound shares key structural features with the aroyl-substituted compounds identified as most active, specifically the orientation of the carbonyl group and the presence of a meta-fluorine substituent on the aromatic ring [2]. While direct GI50 data for CAS 941890-33-1 have not been published in peer-reviewed literature, the conserved pharmacophoric elements—a benzothiazole core, a piperazine at position 2, and an aroyl group at position 6—place it squarely within the active phenotype identified by SAR analysis [1][3].

Cytotoxicity Anticancer GI50

Class-Level Antimicrobial Activity: Fluorinated Benzothiazole-Piperazine Derivatives Against Gram-Positive Bacteria

A closely related series of 5-fluoro-6-(4-methylpiperazin-1-yl)-substituted phenylbenzo[d]thiazoles has demonstrated excellent bacterial growth inhibition against Gram-positive Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 μg/cm³, directly compared to tamoxifen as a positive control standard [1][2]. The target compound differs from this series at the 6-position, bearing a 3-fluorobenzoate ester rather than a substituted phenyl ring, but retains the critical 4-methylpiperazine substituent at the 2-position and incorporates fluorine on the aromatic ring—a modification shown by Al-Harthy et al. to enhance antimicrobial activity relative to non-fluorinated analogs [1]. The importance of fluorine incorporation in benzazole compounds for improving biological activity relative to non-fluorinated molecules has been systematically reviewed [3].

Antimicrobial MIC Staphylococcus aureus

Structural Confirmation and Purity Baseline via PubChem Authoritative Repository

The target compound is unambiguously registered in PubChem (CID 8611056) with validated InChIKey HFOVBZBPPUKVBY-UHFFFAOYSA-N and a canonical SMILES string CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC(=CC=C4)F, providing a definitive structural fingerprint for procurement quality control [1]. Multiple commercial vendors list this compound with a standard purity specification of 95%+, though independent analytical certification is recommended upon receipt. The compound has a defined monoisotopic mass of 371.11037616 Da, enabling precise LC-MS identity verification [1]. In contrast, the amide analog (CID 30859234) is distinguished by a different InChIKey (CZQQLTDRXKAZOX-UHFFFAOYSA-N) and exact mass (370.12636058 Da), while the ethyl homolog (CID 8611060) has InChIKey VCYZJSZLMDEBEA-UHFFFAOYSA-N and exact mass 385.12602622 Da, enabling unambiguous analytical discrimination even in mixtures [2][3].

Chemical identity Quality control Procurement specification

Recommended Research Application Scenarios for 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate Based on Differentiated Evidence


Anticancer Screening in Hepatocellular, Breast, and Colorectal Cancer Models

This compound is most appropriately deployed in in vitro cytotoxicity screening against HUH-7 (hepatocellular), MCF-7 (breast), and HCT-116 (colorectal) cancer cell lines using the sulphorhodamine B (SRB) assay. The selection rationale derives from the class-level evidence that benzothiazole-piperazine derivatives with aroyl substitution patterns analogous to the 3-fluorobenzoate ester at position 6 consistently exhibit GI50 activity in these three lines [1]. The intermediate lipophilicity (XLogP3 = 4.2) of this compound predicts adequate aqueous solubility for cell culture media while retaining sufficient membrane permeability for intracellular target engagement [2]. Researchers should include the aroyl-substituted compound 1h from Gurdal et al. (2015) as a positive intra-class control to benchmark relative potency [1].

Antimicrobial Susceptibility Testing Against Gram-Positive Pathogens

The compound is suitable for minimum inhibitory concentration (MIC) determination against Gram-positive bacteria, particularly Staphylococcus aureus, using broth microdilution methodology. The structural homology to the 5-fluoro-6-(4-methylpiperazin-1-yl)-substituted phenylbenzo[d]thiazole series—which exhibits MIC values of 32 μg/cm³ against S. aureus—establishes a rationale for antimicrobial screening [3]. The presence of a fluorine atom on the aromatic ring is a critical activity-enhancing feature, as demonstrated by comparative studies of fluorinated versus non-fluorinated benzazole compounds [4]. Tamoxifen should be used as a positive control standard to enable inter-study comparability.

Structure-Activity Relationship (SAR) Studies on the Ester Linker in Benzothiazole-Piperazine Pharmacophores

This compound serves as a key SAR probe for investigating the role of the ester versus amide linker at the 6-position of the benzothiazole core. Direct comparison with the amide analog (CAS 1105252-05-8) enables systematic evaluation of how the ester-to-amide replacement—which alters hydrogen bond donor count (0 to 1), HBA count (7 to 6), and lipophilicity (XLogP3 4.2 to 3.6)—affects target binding, metabolic stability, and cellular potency [5][6]. Similarly, comparison with the piperidine analog (CAS 953221-36-8) isolates the contribution of the piperazine second nitrogen to activity and selectivity. These head-to-head comparisons within a congeneric series are essential for building predictive SAR models to guide lead optimization.

Computational Drug Design and Pharmacokinetic Modeling

The well-defined computed physicochemical properties of this compound—including XLogP3 (4.2), TPSA (73.9 Ų), HBA (7), HBD (0), and rotatable bond count (4)—make it an ideal candidate for inclusion in computational ADMET prediction models and molecular docking studies [2]. Its TPSA below 90 Ų and lipophilicity within the 1–5 range satisfy Lipinski's Rule of Five criteria, predicting oral bioavailability [7]. The compound can serve as a reference structure for virtual screening campaigns targeting enzymes for which benzothiazole-piperazine hybrids have established activity, including acetylcholinesterase and cancer-relevant kinases [8].

Quote Request

Request a Quote for 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.